molecular formula C3H5N3O2 B1197227 1-aminohydantoin CAS No. 6301-02-6

1-aminohydantoin

Cat. No.: B1197227
CAS No.: 6301-02-6
M. Wt: 115.09 g/mol
InChI Key: KVYKDNGUEZRPGJ-UHFFFAOYSA-N
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Description

1-aminohydantoin is an organic compound with the chemical formula C₃H₅N₃O₂. It appears as a white crystalline solid and is slightly soluble in water and acidic solutions . This compound is known for its diverse applications in pharmaceuticals, agriculture, and cosmetics.

Biochemical Analysis

Biochemical Properties

1-Aminoimidazolidine-2,4-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage . Additionally, 1-Aminoimidazolidine-2,4-dione can form complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

The effects of 1-Aminoimidazolidine-2,4-dione on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 1-Aminoimidazolidine-2,4-dione can activate signaling pathways that lead to increased expression of antioxidant genes . This activation helps in enhancing the cell’s defense mechanisms against oxidative stress. Moreover, it can affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-Aminoimidazolidine-2,4-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes involved in protein degradation . This inhibition can have downstream effects on cellular processes such as apoptosis and cell cycle regulation. Additionally, 1-Aminoimidazolidine-2,4-dione can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Aminoimidazolidine-2,4-dione in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biochemical activity. In vitro studies have shown that 1-Aminoimidazolidine-2,4-dione remains stable under physiological conditions for extended periods . Its degradation products can also have biological activity, which may contribute to its long-term effects on cellular function . In vivo studies have demonstrated that prolonged exposure to 1-Aminoimidazolidine-2,4-dione can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative stress .

Dosage Effects in Animal Models

The effects of 1-Aminoimidazolidine-2,4-dione vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of 1-Aminoimidazolidine-2,4-dione while minimizing its toxic effects.

Metabolic Pathways

1-Aminoimidazolidine-2,4-dione is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell . Additionally, 1-Aminoimidazolidine-2,4-dione can interact with cofactors such as NADH and FADH2, which are essential for its metabolic activity .

Transport and Distribution

The transport and distribution of 1-Aminoimidazolidine-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cell, 1-Aminoimidazolidine-2,4-dione can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biochemical activity, as it determines the concentration of the compound in different cellular compartments.

Preparation Methods

1-aminohydantoin can be synthesized through several methods. One common synthetic route involves the reaction of 1-iminodimethylurea with formaldehyde under alkaline conditions . The reaction is typically carried out in a warm reaction system, resulting in the formation of this compound. This method is favored for its simplicity and high reaction efficiency .

Chemical Reactions Analysis

1-aminohydantoin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-aminohydantoin can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound for various industrial and research purposes.

Properties

IUPAC Name

1-aminoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYKDNGUEZRPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212226
Record name 1-Aminoimidazolidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-02-6
Record name 1-Aminohydantoin
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Record name 1-Aminohydantoin
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Record name 6301-02-6
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Record name 1-Aminoimidazolidine-2,4-dione
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Record name 1-aminoimidazolidine-2,4-dione
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Record name 1-AMINOHYDANTOIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common analytical methods used to detect 1-Aminohydantoin residues in food?

A1: Several techniques are employed for AHD detection, with the most common being:

    Q2: Why is derivatization often necessary when analyzing this compound?

    A2: this compound is a polar and thermally labile compound, making it difficult to analyze directly by techniques like gas chromatography. Derivatization, often with 2-nitrobenzaldehyde (2-NBA), converts AHD into a less polar, more volatile, and thermally stable derivative. This improves its chromatographic separation and detectability in techniques like HPLC-MS/MS. [, , , , ]

    Q3: What are the challenges in detecting low levels of this compound in complex food matrices?

    A3: Food matrices like meat, seafood, and honey contain various compounds that can interfere with AHD analysis, leading to inaccurate results. Effective sample preparation techniques, including extraction, cleanup, and concentration steps, are crucial to remove these interfering substances and ensure accurate and reliable detection of AHD at trace levels. [, , ]

    Q4: How stable is this compound in different matrices and under various storage conditions?

    A4: Studies indicate that AHD is relatively stable in muscle and liver tissues, even after cooking processes like frying, grilling, roasting, and microwaving. [] Storage of these tissues at -20°C for extended periods (up to 8 months) doesn't significantly affect metabolite concentration. [] Similarly, AHD stock and working standard solutions prepared in methanol remain stable for up to 10 months at 4°C. []

    Q5: How does the stability of this compound compare to other nitrofuran metabolites?

    A5: this compound generally shows similar stability to other nitrofuran metabolites like AOZ, AMOZ, and SEM under various conditions. This stability poses a challenge as these metabolites can persist in animal tissues for extended periods, even after the withdrawal of nitrofuran antibiotics. [, ]

    Q6: Has this compound been reported to elicit any immunological responses?

    A6: While AHD itself isn't known to be directly immunogenic, its precursor, nitrofurantoin, can trigger allergic reactions and hypersensitivity in some individuals. [] The potential for AHD to contribute to these immunological responses hasn't been extensively studied.

    Q7: Are there alternative methods to monitor the illegal use of nitrofurantoin besides detecting this compound?

    A7: While AHD remains a primary marker, researchers are exploring the detection of intact (parent) nitrofuran antibiotics in tissues like eyes, where they might persist for longer durations. [] This approach could complement AHD detection, especially in cases where SEM presence might originate from sources other than nitrofurazone. []

    Q8: When did this compound become a focus in food safety?

    A8: The significance of AHD in food safety emerged after the ban on nitrofuran antibiotics in food-producing animals due to their potential human health risks. The discovery of widespread nitrofuran misuse in global food industries further emphasized the need for effective monitoring programs relying on AHD as a marker residue. [, , ]

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